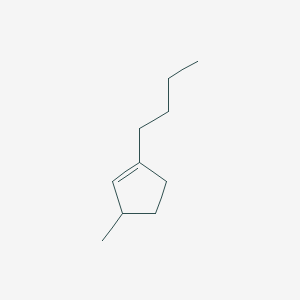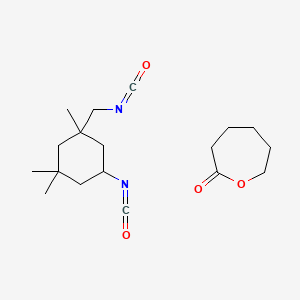
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one is a compound known for its significant applications in the production of high-performance polyurethane products. This compound is also referred to as isophorone diisocyanate, which is an aliphatic diisocyanate used primarily as a curing agent by forming −NCO linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the reaction of isophorone with phosgene to produce isophorone diisocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where isophorone is reacted with phosgene in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Can undergo substitution reactions with amines to form ureas.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Amines: React to form ureas.
Polyols: Used in the production of polyurethanes.
Major Products
Polyurethanes: Used in coatings, elastomers, and foams.
Urethanes and Ureas: Used in various industrial applications.
Wissenschaftliche Forschungsanwendungen
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-performance polymers and coatings.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Employed in drug delivery systems due to its ability to form stable polymers.
Industry: Used in the production of adhesives, sealants, and binders
Wirkmechanismus
The compound exerts its effects through the formation of −NCO linkages, which react with hydroxyl groups to form urethane linkages. This reaction is crucial in the production of polyurethanes, which are known for their durability and resistance to environmental degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate: Another aliphatic diisocyanate used in polyurethane production.
Toluene diisocyanate: An aromatic diisocyanate used in flexible foam production.
Uniqueness
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is unique due to its cycloaliphatic structure, which provides enhanced UV resistance and mechanical properties compared to other diisocyanates .
Eigenschaften
CAS-Nummer |
51316-00-8 |
|---|---|
Molekularformel |
C18H28N2O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;1-5H2 |
InChI-Schlüssel |
ZYXKGBNFYKDXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1 |
Verwandte CAS-Nummern |
58675-12-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)

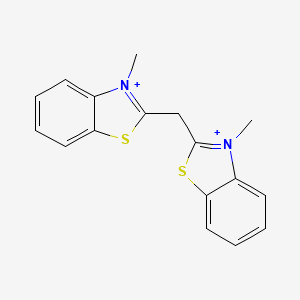


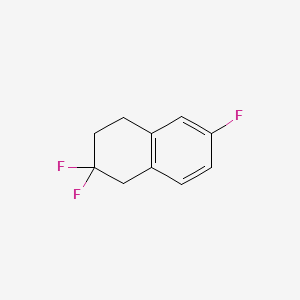
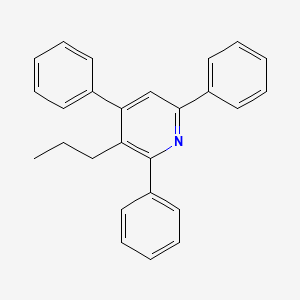
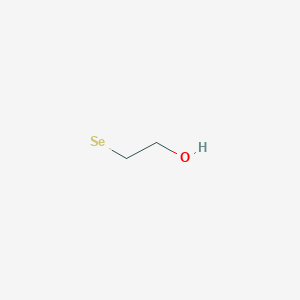
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)

